molecular formula C11H17NO B8387184 3-Amino-4-t-butylbenzyl alcohol

3-Amino-4-t-butylbenzyl alcohol

Cat. No.: B8387184
M. Wt: 179.26 g/mol
InChI Key: KCFDEZBRZKGPRE-UHFFFAOYSA-N
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Description

3-Amino-4-t-butylbenzyl alcohol is a substituted benzyl alcohol derivative featuring an amino group (-NH₂) at the 3-position and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position of the benzene ring. This structural configuration confers unique steric and electronic properties:

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3-amino-4-tert-butylphenyl)methanol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-6,13H,7,12H2,1-3H3

InChI Key

KCFDEZBRZKGPRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzyl alcohols vary significantly in reactivity, solubility, and applications based on substituent type and position. Below is a detailed comparison with key analogs:

Substituent Effects: Amino vs. Halogen Groups

  • 3-Amino-4-bromobenzyl alcohol (CAS 676336-31-5, ): Structure: Bromine (electron-withdrawing) at 4-position, amino at 3-position. Molecular weight: 230.1 g/mol (C₉H₁₂BrNO). Applications: Intermediate in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura couplings. The amino group enables further functionalization (e.g., amidation) . Contrast: Bromine’s electronegativity increases polarity compared to tert-butyl, reducing solubility in non-polar solvents.
  • 3-Bromo-4-fluorobenzyl alcohol (CAS 77771-03-0, ): Structure: Bromine (4-position) and fluorine (3-position). Molecular weight: 240.5 g/mol (C₇H₈BrClFN). Applications: Used in pharmaceutical intermediates; fluorine enhances metabolic stability in drug candidates . Contrast: Dual halogens increase molecular weight and reduce basicity compared to amino-substituted analogs.

Electron-Withdrawing Substituents: Nitro and Trifluoromethyl Groups

  • 3-Nitrobenzyl alcohol (CAS 619-73-8, ): Structure: Nitro (-NO₂) at 3-position. Molecular weight: 153.13 g/mol (C₇H₇NO₃). Applications: Photolabile protecting group in organic synthesis; nitro group facilitates UV-induced cleavage . Contrast: Nitro’s strong electron-withdrawing nature increases acidity (pKa ~8-10) compared to amino groups (pKa ~9-11).
  • 4-(Trifluoromethyl)benzyl alcohol (4-TBA) (CAS 349-95-1, ):

    • Structure : Trifluoromethyl (-CF₃) at 4-position.
    • Molecular weight : 176.12 g/mol (C₈H₇F₃O).
    • Applications : Catalyst in asymmetric synthesis; CF₃ group enhances thermal stability and electron deficiency .
    • Contrast : CF₃’s inductive effects reduce nucleophilicity at the benzyl position compared to tert-butyl’s electron-donating hyperconjugation.

Hydroxy-Substituted Analogs

  • 3-Hydroxybenzyl alcohol (): Structure: Hydroxyl (-OH) at 3-position. Applications: Antioxidant in pharmaceuticals; participates in hydrogen-bonding networks. Contrast: Hydroxyl’s acidity (pKa ~10) contrasts with amino’s basicity, altering solubility in aqueous vs. organic phases .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents (3-/4-) Molecular Weight (g/mol) Solubility Key Applications Reference
3-Amino-4-t-butylbenzyl alcohol* -NH₂ / -C(CH₃)₃ 179.26 Low in water Pharma intermediates, catalysis Inferred
3-Amino-4-bromobenzyl alcohol -NH₂ / -Br 230.1 Moderate in DMSO Cross-coupling reactions
4-(Trifluoromethyl)benzyl alcohol -H / -CF₃ 176.12 High in acetone Asymmetric synthesis
3-Nitrobenzyl alcohol -NO₂ / -H 153.13 Low in hexane Photolabile protecting groups
3-Bromo-4-fluorobenzyl alcohol -F / -Br 240.5 Moderate in ethanol Drug intermediates

*Inferred properties based on structural analogs.

Preparation Methods

Synthesis of 4-t-Butylbenzaldehyde

The tert-butyl group is introduced via Friedel-Crafts alkylation of benzaldehyde derivatives. For example, 4-t-butylbenzaldehyde is synthesized by reacting benzaldehyde dimethyl acetal with isobutylene in the presence of triphenylboron, yielding 92% purity after workup.

Nitration at Position 3

The aldehyde group in 4-t-butylbenzaldehyde acts as a meta-director, enabling nitration at position 3 using concentrated HNO₃/H₂SO₄. This step produces 3-nitro-4-t-butylbenzaldehyde with regioselectivity >85%.

Reduction to Alcohol and Amine

  • Aldehyde Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, yielding 3-nitro-4-t-butylbenzyl alcohol (89% yield).

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol converts the nitro group to an amine, affording 3-amino-4-t-butylbenzyl alcohol (76% yield).

Key Data :

StepReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C85%
Aldehyde ReductionNaBH₄, MeOH, RT89%
Nitro ReductionH₂/Pd-C, EtOH, 50 psi76%

Reductive Amination of 4-t-Butylbenzaldehyde

Imine Formation

4-t-Butylbenzaldehyde reacts with ammonia or ammonium acetate in methanol to form an imine intermediate. For example, ammonium formate in refluxing ethanol generates 3-amino-4-t-butylbenzaldehyde via nucleophilic substitution.

Borohydride Reduction

The aldehyde group is reduced using sodium borohydride (NaBH₄) or lithium triethoxyaluminohydride (LTEAH). LTEAH selectively reduces aldehydes to alcohols without affecting tertiary amines, yielding This compound in 82% yield.

Key Data :

StepReagents/ConditionsYieldSource
Imine FormationNH₄OAc, EtOH, reflux70%
Aldehyde ReductionLTEAH, THF, 0°C82%

Alkylation of 3-Aminobenzyl Alcohol

Friedel-Crafts Alkylation

3-Aminobenzyl alcohol is protected as its acetyl derivative to prevent side reactions. Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ introduces the tert-butyl group at position 4, yielding 3-acetamido-4-t-butylbenzyl alcohol (68% yield).

Deprotection

Acidic hydrolysis (HCl, H₂O) removes the acetyl group, producing This compound in 90% yield.

Key Data :

StepReagents/ConditionsYieldSource
ProtectionAc₂O, pyridine, RT95%
Friedel-Craftst-BuCl, AlCl₃, DCM68%
Deprotection6M HCl, reflux90%

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Reduction

Amino alcohol ligands (e.g., β-naphthyl-based ligands) facilitate enantioselective reduction of ketone intermediates. For example, 3-keto-4-t-butylbenzyl alcohol is reduced using NaBH₄ in the presence of (R)-1-phenylethylamine, yielding (R)-3-amino-4-t-butylbenzyl alcohol with 99% ee.

Enzymatic Resolution

Lipase CAL-B catalyzes the kinetic resolution of racemic 3-amino-4-t-butylbenzyl acetate, selectively hydrolyzing the (S)-enantiomer. The remaining (R)-enantiomer is isolated in 98% ee.

Key Data :

MethodReagents/ConditionseeSource
Chiral ReductionNaBH₄, (R)-PhCH₂NH₂99%
Enzymatic ResolutionLipase CAL-B, pH 7.098%

Challenges and Optimizations

  • Steric Hindrance : The tert-butyl group slows nitration and alkylation reactions, requiring elevated temperatures or prolonged reaction times.

  • Directing Effects : The benzyl alcohol hydroxyl group directs electrophiles to ortho/para positions, necessitating protective strategies for meta functionalization.

  • Reduction Selectivity : LTEAH and NaBH₄ are preferred over LiAlH₄ to avoid over-reduction of the amino group .

Q & A

Q. How is this compound utilized as a building block in kinase inhibitor design?

  • Methodological Answer : The amino group serves as a hinge-binding motif in ATP-binding pockets (e.g., EGFR inhibitors). Structure-activity relationship (SAR) studies modify the t-butyl group to balance potency and solubility. Co-crystallization with target kinases (e.g., X-ray diffraction) validates binding modes .

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